

Chemical and Pharmacological Profile of Verosudil

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

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The table below consolidates the fundamental data available for Verosudil (free base), which is a potent and balanced inhibitor of both ROCK isoforms [1].

Property	Description / Value
Synonyms	AR-12286, AR12286, AR 12286 [2] [1]
CAS Number	1414854-42-4 [2] [1]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₂ S [2] [1]
Molecular Weight	327.4 g/mol [2] [1]
Related CAS (HCl Salt)	1414854-44-6 (mentioned as HCl salt) [2]
ROCK1 Inhibition (Ki)	2 nM [1]
ROCK2 Inhibition (Ki)	2 nM [1]
Primary Application	Glaucoma and ocular hypertension research [1]
Solubility (DMSO)	~16.7 mg/mL (~50.9 mM) [2]

Comparative Analysis with Other ROCK Inhibitors

The following table places Verosudil in context with other prominent ROCK inhibitors, based on data from a systematic review and a comparative study on human corneal endothelial cells [3] [4].

ROCK Inhibitor	Reported Potency (Ki/IC ₅₀)	Key Characteristics & Clinical Status
Verosudil (AR-12286)	ROCK1/2 Ki = 2 nM [1]	Balanced potency; investigated for glaucoma [1].
Netarsudil (AR-13324)	ROCK inhibitor [3]	FDA-approved for glaucoma (US); pro-regenerative effects on corneal endothelium [3] [4].
Ripasudil (K-115)	ROCK inhibitor [3]	Approved for glaucoma (Japan, China); used in studies for corneal endothelial diseases [3] [5].
Y-27632	Research standard [4]	Widely used preclinical compound; benchmark for newer ROCK inhibitors [4].
AR-13503	Metabolite of Netarsudil [4]	Active metabolite; shown to induce significantly higher proliferation of human CECs than Y-27632 and AR-13324 in vitro [4].

Experimental Data and Protocols

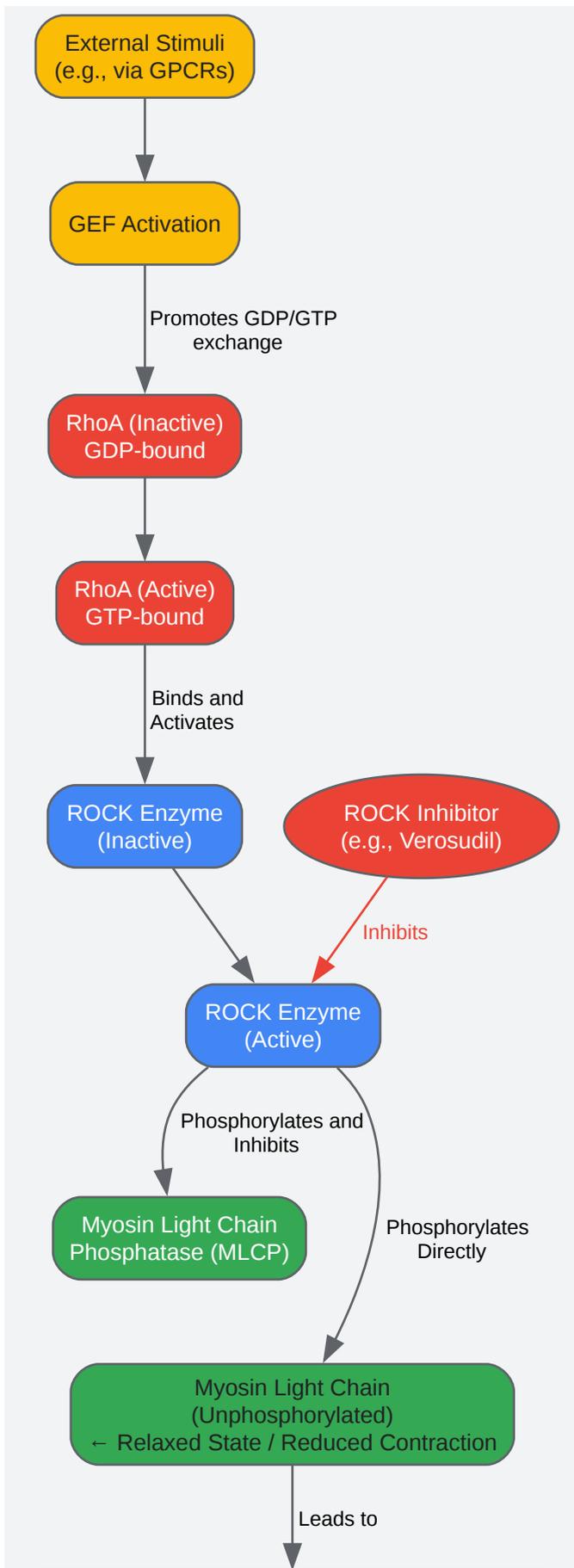
The search results provide insights from a study that compared the effects of various ROCK inhibitors, including Verosudil (AR-13324), on primary human corneal endothelial cells (CECs) [4].

- **In Silico Binding Simulation:** The study first used computer simulations to predict the binding strength of several ROCK inhibitors to the ROCK-I and ROCK-II enzymes. It found that most of the tested compounds, including the ones highlighted, had stronger simulated binding than the common research inhibitor Y-27632 [4].
- **Cellular Adherence Assay:** Primary human CECs were cultured with different ROCK inhibitors. The results indicated that both **Netarsudil (AR-13324)** and its metabolite **AR-13503** demonstrated **better cellular adherence compared to Y-27632** [4].

- **Cell Proliferation Assay:** The proliferation rates of CECs were measured. CECs cultured with AR-13324 had rates comparable to those with Y-27632. Notably, CECs exposed to **AR-13503 showed significantly higher proliferation** at specific concentrations (1 μ M and 10 μ M) compared to untreated cells, Y-27632, and AR-13324 [4].
- **Ex Vivo Wound Healing Model:** Using a donor cornea model, the study found that corneas treated with AR-13324 had a **wound healing rate comparable to those treated with Y-27632** [4].

ROCK Inhibition Signaling Pathway

The Rho-associated kinase (ROCK) pathway is a key regulator of cellular actomyosin dynamics. The diagram below illustrates the mechanism of action for ROCK inhibitors like Verosudil.



Myosin Light Chain
(Phosphorylated)
← Actomyosin Contraction / Stress Fiber Formation

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This pathway explains the cellular effects of ROCK inhibitors, which include:

- **Relaxation of trabecular meshwork** cells in the eye, enhancing aqueous humor outflow and reducing intraocular pressure for glaucoma treatment [5].
- **Promotion of corneal endothelial cell migration and proliferation**, supporting wound healing and offering potential treatment for corneal endothelial diseases [3] [4].
- Reduction of actin stress fibers and focal adhesions, increasing cellular plasticity [3] [1].

Key Insights for Researchers

Based on the gathered information, here are the main points for your comparison guide:

- **Clinical Context:** While Verosudil itself is investigational, its relative **Netarsudil is already FDA-approved**, providing a clear regulatory and clinical benchmark for comparison [3] [5].
- **Metabolite Activity:** The active metabolite **AR-13503 (of Netarsudil) has shown superior proliferative effects on CECs in vitro** compared to its parent compound and Y-27632, which is a critical point for evaluating efficacy [4].
- **Therapeutic Potential:** ROCK inhibitors are promising beyond glaucoma, particularly for **corneal endothelial regeneration** (e.g., in Fuchs' dystrophy), as evidenced by multiple preclinical and clinical studies [3].

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